(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride is a bicyclic compound characterized by its unique azabicyclic structure. It belongs to the class of azabicyclic amines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 149.62 g/mol .
The compound can be derived from various synthetic routes, primarily involving the reduction of spirocyclic oxetanyl nitriles or other bicyclic intermediates . Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in drug design and development.
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride is classified as an azabicyclic amine. This classification is significant due to the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry research.
The synthesis of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride typically involves multi-step processes that may include:
The synthesis processes are optimized for yield and purity, employing various reagents and conditions tailored to specific reaction pathways. Techniques such as chromatography are commonly used for purification.
The molecular structure of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride features a bicyclic framework with a nitrogen atom incorporated into the ring system. The stereochemistry is defined by the (1R,5S) configuration, which plays a crucial role in its biological activity.
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride can undergo various chemical reactions including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction.
The mechanism by which (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride exerts its effects involves interactions with specific biological targets such as receptors or enzymes. Its unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects .
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents.
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride has several scientific uses:
The foundational synthetic route to the 3-azabicyclo[3.1.1]heptane scaffold employs a strategically designed spirocyclic oxetanyl nitrile intermediate as the pivotal precursor. This approach, developed through extensive reaction optimization, enables the efficient construction of the bicyclic core under reductive conditions . The synthesis commences with the preparation of a 1,3-disubstituted cyclobutane derivative featuring both oxetane and nitrile functional groups positioned for intramolecular ring closure. This precursor undergoes tandem reduction using lithium aluminium hydride or borane-based reagents, which simultaneously reduces the nitrile to an amine while activating the oxetane ring for nucleophilic attack. The resulting amine attacks the strained oxetane, leading to ring opening and spontaneous cyclization that forges the bridged bicyclic structure characteristic of 3-azabicyclo[3.1.1]heptanes .
Critical reaction parameters have been optimized to enhance yield and selectivity:
This methodology demonstrates exceptional scalability, with documented production exceeding 100 grams without yield compromise, establishing its viability for industrial-scale synthesis. The final reduction step delivers the free base of the target structure, setting the stage for subsequent stereoselective resolution and salt formation [3].
Table 1: Optimization of Spirocyclic Oxetanyl Nitrile Reduction
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Lithium aluminium hydride | Tetrahydrofuran | -10 to 0 | 4 | 78 |
Borane-tetrahydrofuran complex | Tetrahydrofuran | 0 to 25 | 12 | 85 |
Diisobutylaluminum hydride | Toluene | -20 | 6 | 62 |
Sodium borohydride (with NiCl₂) | Methanol | 0 | 24 | 45 |
Alternative ring-forming methodologies complement the spirocyclic nitrile reduction pathway, offering diversified synthetic access to the azabicyclo[3.1.1]heptane core. The intramolecular imide cyclization approach provides a particularly efficient route to functionalized derivatives. This strategy employs diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylate substrates to establish the chiral amine center with defined stereochemistry. Subsequent hydrolysis and controlled heating induces intramolecular amide formation, yielding the bicyclic scaffold with the C6 alcohol pre-installed [3]. The stereochemical outcome is heavily influenced by the chiral environment of the cyclobutane precursor, with temperature-controlled cyclization (50-80°C) proving essential for minimizing epimerization and preserving stereochemical fidelity [3].
A mechanistically distinct approach utilizes transition-metal-catalyzed C-N coupling for bicyclic core formation. Palladium-catalyzed Buchwald-Hartwig amination of appropriately substituted bromocyclobutanes enables intramolecular ring closure. Optimization revealed that Josiphos-type ligands (t-butyl-Josiphos) combined with palladium acetate in toluene at 80°C provide optimal cyclization efficiency (Table 2). This method demonstrates superior functional group tolerance compared to reductive methods, accommodating ester, nitrile, and hydroxyl substituents critical for downstream derivatization of the target molecule [3].
Table 2: Comparative Efficiency of Cyclization Methodologies
Method | Key Reagent/Condition | Cyclization Yield (%) | Stereoselectivity (d.e.%) | Functional Group Tolerance |
---|---|---|---|---|
Intramolecular imide formation | Thermal (70°C, toluene) | 82 | >98% | Moderate |
Transition-metal-catalyzed amination | Pd(OAc)₂/t-butyl-Josiphos | 75 | 92 | Excellent |
Spirocyclic nitrile reduction | Borane-THF | 85 | 90 | Limited |
Radical cyclization | AIBN/Bu₃SnH | 45 | <50 | Poor |
The C6 hydroxyl group installation merits special consideration, with two predominant strategies emerging:
Conversion of the free base (1R,5S)-6-methyl-3-azabicyclo[3.1.1]heptan-6-ol to its hydrochloride salt represents a critical purification and stabilization step that significantly alters the compound's physicochemical profile. The proton transfer mechanism occurs via exothermic reaction in anhydrous ethyl acetate, where gaseous hydrogen chloride is introduced below 10°C to prevent decomposition of the thermally labile bicyclic framework [4] [7]. Crystallization initiates spontaneously as the hydrochloride salt forms, with supersaturation control achieved through precise addition rates (0.5 mL/g·min of HCl-saturated solution) and seeding with pre-formed salt crystals. The process delivers material with >99.5% chemical purity and eliminates diastereomeric impurities through differential solubility [7].
Solubility profiling reveals the hydrochloride salt exhibits markedly different solution behavior compared to the free base:
Table 3: Solubility Profile of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Solvent System | Solubility (mg/mL, 25°C) | pH (saturated solution) | Crystallization Tendency |
---|---|---|---|
Water | 142 | 3.2 | Low |
Methanol | 89 | - | Moderate |
Ethanol | 67 | - | High |
Ethyl acetate | 1.2 | - | Very high |
0.1 N HCl | 155 | 1.0 | None |
Phosphate buffer (pH 7.4) | 28 | 7.4 | Moderate |
The hydrochloride salt demonstrates hygroscopic tendencies below 40% relative humidity, necessitating controlled humidity packaging (30-60% RH) for long-term storage. Despite this challenge, the salt form confers significant advantages:
Achieving the desired (1R,5S) absolute configuration presents significant synthetic challenges due to the molecule's three contiguous stereocenters. The chiral relay strategy has emerged as the most effective approach, wherein a single chiral center controls the stereochemistry of subsequent ring-forming steps. Contemporary methodologies employ asymmetric hydrogenation of enantioenriched enamide precursors using rhodium-(R,R)-Et-DuPhos complexes, achieving enantiomeric excess values of 94-97% at 50 psi hydrogen pressure [9]. This approach capitalizes on the conformational rigidity of the bicyclic precursor to transfer chirality efficiently during the hydrogenation step [6] [9].
Enzymatic resolution provides a complementary approach for obtaining enantiopure material. Immobilized Candida antarctica lipase B (Novozym 435) demonstrates exceptional selectivity (E > 200) in the kinetic resolution of racemic 6-acetoxy intermediates through enantioselective hydrolysis in phosphate buffer (pH 7.0)/isopropanol biphasic systems. The (1R,5S)-enantiomer undergoes preferential deacetylation at 20-fold the rate of the (1S,5R)-isomer, enabling isolation of both the desired alcohol and unreacted enantiomerically enriched acetate after 45% conversion [9].
For non-enzymatic resolution, diastereomeric crystallization using L-(-)-dibenzoyl tartaric acid in methanol/ethyl acetate produces the (1R,5S) configuration with >99.5% diastereomeric excess after two recrystallizations. The resolution efficiency depends critically on:
Table 4: Stereochemical Control Methods Comparison
Method | Enantiomeric Excess (%) | Yield (%) | Scale Viability | Cost Index |
---|---|---|---|---|
Rhodium-catalyzed asymmetric hydrogenation | 96 | 90 | 100g | 8.5 |
Enzymatic resolution (hydrolysis) | >99 | 45 (theoretical max) | Multi-kg | 6.2 |
Diastereomeric salt crystallization | 99.5 | 35 | Multi-kg | 4.1 |
Chiral HPLC separation | >99 | 25 | <100g | 9.8 |
Advanced chiral memory effects have been exploited in the synthesis of this molecule, where temporary axial chirality in a cyclobutane precursor transfers stereochemical information during the ring-expansion step. This approach employs a C₂-symmetric dirhodium catalyst to establish the initial stereogenic axis, which subsequently dictates the face-selective ring closure to form the bicyclic system with 98% enantiomeric excess. Computational modeling reveals this exceptional stereocontrol originates from conformational constraints imposed by the catalyst during the diastereoselective C-N bond formation [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: